molecular formula C29H40N2O5 B607263 EC18 CAS No. 1260094-44-7

EC18

Cat. No. B607263
M. Wt: 496.648
InChI Key: IUAVZEYOWYFRAS-BJKOFHAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EC18 is a novel hcn4-preferring blocker

Scientific Research Applications

  • Cell-ECM Interactions : A study by Rape et al. (2015) discusses a hydrogel for studying cell-extracellular matrix (ECM) interactions. This research focuses on the impact of matrix properties on cell behavior but does not specifically target or discuss an entity known as "EC18".

  • Environmental and Geographical Studies : In the context of geographical sciences, "EC18" does not appear as a specific research subject. For instance, Wang et al. (2015) discuss isotopic compositions in arid central Asia, but "EC18" is not a focal point of their study.

  • Microbiology : In microbiology, "EC18" is mentioned as a strain or sample identifier in various studies. For example, Beceiro et al. (2011) investigate certain characteristics of Escherichia coli strains, including one referred to as "EC18". This study, however, does not imply that "EC18" is a widely recognized scientific term or compound.

  • Electrical and Computer Engineering (ECE) Research : The term "EC18" also appears in the context of electrical and computer engineering, as seen in a project by Foist et al. (2020), but again, it is not the focus of the research.

  • Bacillus Mycoides Research : In the field of environmental microbiology, there is a mention of Bacillus mycoides strain "EC18" in studies by Yi et al. (2018) and Yi et al. (2017). These studies explore interactions between this specific bacterial strain and plants, rather than focusing on "EC18" as a distinct research subject.

properties

CAS RN

1260094-44-7

Product Name

EC18

Molecular Formula

C29H40N2O5

Molecular Weight

496.648

IUPAC Name

3-(cis-3-((3,4-Dimethoxyphenethyl)(methyl)amino)cyclohexyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one

InChI

InChI=1S/C29H40N2O5/c1-30(13-11-20-9-10-25(33-2)26(15-20)34-3)23-7-6-8-24(19-23)31-14-12-21-16-27(35-4)28(36-5)17-22(21)18-29(31)32/h9-10,15-17,23-24H,6-8,11-14,18-19H2,1-5H3/t23-,24+/m0/s1

InChI Key

IUAVZEYOWYFRAS-BJKOFHAPSA-N

SMILES

O=C1N([C@H]2C[C@@H](N(CCC3=CC=C(OC)C(OC)=C3)C)CCC2)CCC4=CC(OC)=C(OC)C=C4C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

EC18;  EC 18;  EC-18

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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